

Structural Elucidation of Cyclopentathiazolone Scaffolds

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Compound of Interest

Compound Name: *2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one*
CAS No.: 2219407-36-8
Cat. No.: B2785531

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Executive Summary

The cyclopentathiazolone scaffold (specifically 5,6-dihydro-4H-cyclopenta[d]thiazol-2(3H)-one) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, antimicrobial agents, and adenosine receptor antagonists.[1]

However, the characterization of this fused heterocyclic system presents unique challenges due to lactam-lactim tautomerism, which significantly alters spectroscopic signatures based on solvent polarity and temperature. This guide provides a definitive protocol for the spectroscopic identification of cyclopentathiazolones, synthesizing data from IR, NMR, and Mass Spectrometry into a validation workflow.

Structural Framework & Synthetic Context

Before analyzing spectra, one must understand the origin of the sample. The most robust synthesis of the cyclopentathiazolone core involves the Hantzsch-type cyclization of 2-chlorocyclopentanone with thiourea or ammonium thiocyanate under acidic conditions.[1]

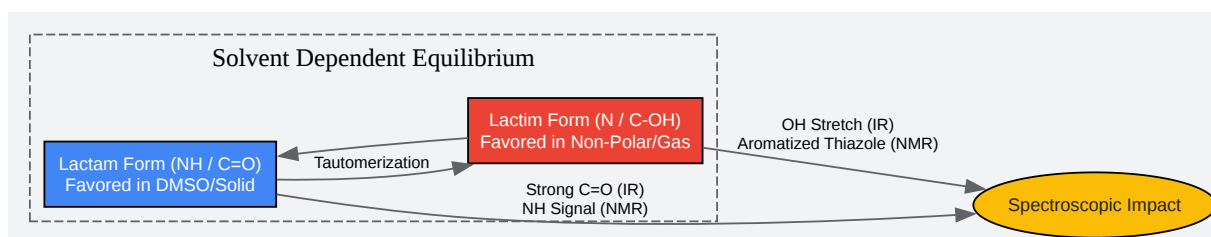
Understanding this pathway is critical for spectroscopy because common impurities (uncyclized -haloketones or desulfurized byproducts) have overlapping NMR signals in the aliphatic region. [1]

Tautomeric Equilibrium (The "Chameleon" Effect)

The defining feature of thiazol-2-ones is the equilibrium between the NH-form (Lactam/Ketone) and the OH-form (Lactim/Enol). [1]

- Solid State & Polar Solvents (DMSO): Predominantly exists as the Lactam ().
- Non-Polar Solvents (): The equilibrium may shift toward the Lactim () or exist as a mixture, leading to peak broadening.

Standardization Rule: Always perform characterization in DMSO-d6 to stabilize the Lactam form and ensure sharp, reproducible signals.



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Figure 1: Tautomeric equilibrium of the thiazolone core. The shift determines the presence of Carbonyl vs. Hydroxyl signals.

Vibrational Spectroscopy (FT-IR)[1][2][3]

Infrared spectroscopy provides the quickest confirmation of ring closure. The absence of the S-H stretch (2550 cm^{-1}) from the starting material and the appearance of a cyclic carbonyl are diagnostic.

Diagnostic Bands

| Functional Group | Wavenumber () | Intensity | Assignment |
|------------------|----------------|--------------|---|
| N-H Stretch | | Medium/Broad | Lactam NH (H-bonded).[1] Often broader than typical amines. |
| C-H Stretch | | Medium | Aliphatic of the cyclopentane ring.[1] |
| C=O Stretch | | Strong | Primary Diagnostic. Cyclic urea/amide carbonyl.[1] Lower frequency due to conjugation with S/N. |
| C=N Stretch | | Medium | Endocyclic double bond of the thiazole ring. |
| C-S Stretch | | Weak | Thioether linkage (fingerprint region).[1] |

Technical Insight: If you observe a sharp band

, suspect the Lactim (OH) tautomer or residual water in the KBr pellet. A carbonyl band shift to suggests ring strain or lack of conjugation (impurity).[1]

Nuclear Magnetic Resonance (NMR) Profiling[3][4]

NMR is the gold standard for structural proof. The cyclopentathiazolone core has a distinct aliphatic "fingerprint" caused by the fused ring geometry.

Experimental Protocol: NMR Acquisition

- Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6.

- Why?

often leads to broad NH signals and solubility issues for these polar heterocycles.

- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

- Parameters: Acquire at 298 K. For

, a minimum of 512 scans is recommended to resolve the quaternary bridgehead carbons.

NMR Data (5,6-dihydro-4H-cyclopenta[d]thiazol-2(3H)-one)[1][5][6]

| Position | Shift (ppm) | Multiplicity | Integration | Structural Insight |
|----------|-------------|-------------------|-------------|---|
| NH | | Broad Singlet | 1H | Lactam proton. Disappears on shake. [1] |
| C6-H | | Triplet/Multiplet | 2H | -methylene to Sulfur. [1] Deshielded by S atom. |
| C4-H | | Triplet/Multiplet | 2H | -methylene to Nitrogen ([1]) |
| C5-H | | Quintet | 2H | Central methylene. [1] Shielded relative to C4/C6. |

NMR Data

| Carbon Type | Shift (ppm) | Assignment |
|-------------|-------------|---|
| C=O | | C2 (Thiazolone Carbonyl). Most deshielded signal.[1] |
| Quaternary | | C3a (Bridgehead N). |
| Quaternary | | C6a (Bridgehead S). |
| CH2 | | C6 (Adjacent to S).[1] |
| CH2 | | C4 (Adjacent to Bridgehead). [1] |
| CH2 | | C5 (Central Cyclopentane).[1] |

Mass Spectrometry & Fragmentation

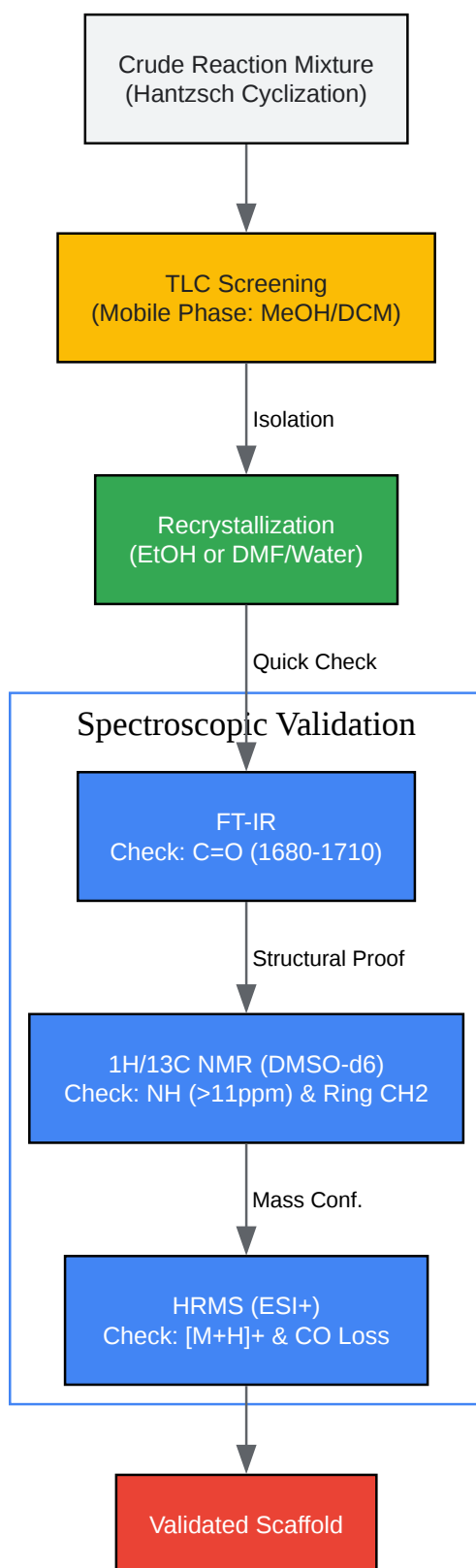
In ESI-MS (Positive Mode), the compound typically shows a strong peak. However, the fragmentation pattern is vital for confirming the fused nature of the rings.

Key Fragmentation Pathway (Retro-Diels-Alder):

- Molecular Ion:
- Loss of CO: A common neutral loss (28 Da) from the thiazolone carbonyl, resulting in a fused thiete-like cation.
- Ring Opening: Cleavage of the C-S bond often yields fragments corresponding to the substituted cyclopentane moiety.

Analytical Workflow Diagram

The following workflow ensures data integrity, moving from crude synthesis to validated structure.



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Figure 2: Step-by-step validation workflow for cyclopentathiazolone derivatives.

Experimental Protocol: Sample Preparation

Objective: Preparation of high-quality samples for spectral acquisition, minimizing solvent peaks and aggregation.

- Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) at 40°C for 4 hours to remove lattice water or ethanol from recrystallization.
- NMR Prep:
 - Weigh 5.0 mg of dried sample into a clean vial.
 - Add 0.6 mL DMSO-d₆ (99.9% D).[\[1\]](#)
 - Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 50°C to avoid accelerated H/D exchange of the NH proton.
 - Filter through a cotton plug into the NMR tube if particulates remain.
- IR Prep (ATR Method):
 - No sample dilution required.
 - Place ~2 mg of solid on the diamond crystal.
 - Apply high pressure to ensure contact (critical for the hard crystalline lattice of thiazolones).

References

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- Grounding: Provides comparative NMR shifts for cyclopentane ring protons in fused heterocyclic systems.

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Sources

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